molecular formula C21H24ClFN2O3 B1589771 Ro 8-4304 Hydrochloride CAS No. 195988-65-9

Ro 8-4304 Hydrochloride

Cat. No. B1589771
M. Wt: 406.9 g/mol
InChI Key: MQOXWHKUQOFFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ro 8-4304 Hydrochloride is a potent NMDA receptor antagonist . It is a NR2B selective, non-competitive, voltage-independent antagonist . It is a highly pure, synthetic, and biologically active compound .


Molecular Structure Analysis

The molecular weight of Ro 8-4304 Hydrochloride is 406.88 . The chemical formula is C21H24ClFN2O3 . The CAS number is 1312991-77-7 .


Physical And Chemical Properties Analysis

Ro 8-4304 Hydrochloride has a molecular weight of 406.88 . It is a lyophilized form . .

Scientific Research Applications

NMDA Receptor Antagonism

Ro 8-4304 Hydrochloride shows promise as a selective antagonist of N‐methyl‐D‐aspartate (NMDA) receptors, particularly NR2B-selective NMDA receptors. This compound exhibits over 100 times higher affinity for NR1001/NR2B than NR1001/NR2A receptors, functioning as a voltage-independent, non-competitive antagonist in rat cultured cortical neurons. Its state-dependent mode of action and kinetics suggest potential for neuroprotection without the side effects commonly associated with broader NMDA receptor antagonism (Kew, Trube, & Kemp, 1998).

Plant Immunity Regulation

Ro 8-4304 was identified as a compound capable of suppressing autoimmune phenotypes in Arabidopsis thaliana, demonstrating its relevance in plant immunity. This discovery underlines the utility of Ro 8-4304 in understanding molecular mechanisms of immune responses in plants, potentially opening new avenues in agricultural biotechnology (Huang et al., 2016).

Reactive Oxygen Species (ROS) Research

While not directly involving Ro 8-4304, research into ROS is relevant due to its connection with NMDA receptor activity and potential implications for oxidative stress. Understanding ROS dynamics, particularly in the context of disease pathology and cellular signaling, is crucial for developing therapeutic strategies across various medical fields (Yang, Chen, & Shi, 2019).

Safety And Hazards

Ro 8-4304 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is for research purposes only and not intended for human use .

Future Directions

While Ro 8-4304 Hydrochloride has been shown to be a potent NMDA receptor antagonist, its future directions are not clear from the available information. It is currently used for research purposes . Further studies are needed to explore its potential applications.

properties

IUPAC Name

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOXWHKUQOFFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017637
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ro 8-4304 Hydrochloride

CAS RN

1312991-77-7
Record name 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BK Carr - 2017 - search.proquest.com
The purpose of this study was to identify if topical application of an ionotropic Glutamate receptor (iGluR) antagonist could effectively reduce pain in the cornea and to identify the …
Number of citations: 3 search.proquest.com
SALLE TO - sigmaaldrich.cn
Would you share your results with us? At Sigma-RBI we believe it is important for our customers to" see" our products in action. We would like to publish the results of our customers' …
Number of citations: 3 www.sigmaaldrich.cn

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